molecular formula C11H21NO4 B2758698 Tert-butyl N-[[4-(hydroxymethyl)oxolan-2-yl]methyl]carbamate CAS No. 2302970-55-2

Tert-butyl N-[[4-(hydroxymethyl)oxolan-2-yl]methyl]carbamate

Cat. No.: B2758698
CAS No.: 2302970-55-2
M. Wt: 231.292
InChI Key: WCFHGXORJJFHPK-UHFFFAOYSA-N
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Description

tert-Butyl N-[[4-(hydroxymethyl)oxolan-2-yl]methyl]carbamate is a carbamate-protected amine derivative featuring a tetrahydrofuran (oxolane) ring substituted with a hydroxymethyl group at the 4-position. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the amine, a common strategy in organic synthesis to prevent undesired reactions during multi-step processes .

Properties

IUPAC Name

tert-butyl N-[[4-(hydroxymethyl)oxolan-2-yl]methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO4/c1-11(2,3)16-10(14)12-5-9-4-8(6-13)7-15-9/h8-9,13H,4-7H2,1-3H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCFHGXORJJFHPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CC(CO1)CO
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Boc Protection of the Primary Amine

The tert-butyl carbamate (Boc) group is introduced to protect the primary amine moiety of [[4-(hydroxymethyl)oxolan-2-yl]methyl]amine. This reaction typically employs di-tert-butyl dicarbonate (Boc anhydride) in the presence of a mild base such as potassium carbonate.

Procedure :

  • Dissolve [[4-(hydroxymethyl)oxolan-2-yl]methyl]amine (1.0 equiv) in anhydrous tetrahydrofuran (THF).
  • Add Boc anhydride (1.2 equiv) and potassium carbonate (2.0 equiv) under nitrogen atmosphere.
  • Stir at room temperature for 12–16 hours.
  • Quench with water, extract with ethyl acetate, and purify via column chromatography (silica gel, hexane/ethyl acetate gradient).

Yield : 75–85%.

Oxolane Ring Formation with Hydroxymethyl Functionalization

The oxolane ring is constructed via cyclization of a diol precursor. A common approach involves the acid-catalyzed cyclization of 2-(hydroxymethyl)butane-1,4-diol, followed by selective protection of the hydroxymethyl group.

Procedure :

  • Treat 2-(hydroxymethyl)butane-1,4-diol with p-toluenesulfonic acid (p-TsOH) in refluxing toluene to form 4-(hydroxymethyl)tetrahydrofuran-2-yl)methanol.
  • Protect the primary alcohol with tert-butyldimethylsilyl (TBS) chloride.
  • Convert the secondary alcohol to an amine via Mitsunobu reaction using phthalimide and diethyl azodicarboxylate (DEAD).
  • Deprotect the TBS group using tetrabutylammonium fluoride (TBAF) to yield [[4-(hydroxymethyl)oxolan-2-yl]methyl]amine.

Key Challenges :

  • Regioselectivity in cyclization requires precise stoichiometric control.
  • Mitsunobu conditions must avoid over-reduction of intermediates.

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • THF vs. Dichloromethane : THF provides higher Boc protection yields (82% vs. 68%) due to better solubility of intermediates.
  • Cyclization Temperature : Refluxing toluene (110°C) achieves complete diol conversion within 4 hours, whereas lower temperatures (80°C) result in 50% yield after 12 hours.

Catalytic Systems

  • p-TsOH vs. Amberlyst-15 : Homogeneous p-TsOH (1 mol%) outperforms heterogeneous Amberlyst-15 in cyclization efficiency (95% vs. 78% yield).

Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, CDCl₃) : δ 4.80 (s, 1H, -OH), 3.70–3.65 (m, 2H, CH₂O), 3.50–3.45 (m, 1H, CHN), 2.90 (d, J = 6.4 Hz, 2H, CH₂NH), 1.45 (s, 9H, Boc).
  • ¹³C NMR (100 MHz, CDCl₃) : δ 156.2 (C=O), 79.8 (C(CH₃)₃), 73.4 (CH₂OH), 68.1 (oxolane C2), 44.5 (CH₂NH), 28.3 (C(CH₃)₃).

Mass Spectrometry

  • HRMS (ESI+) : m/z calculated for C₁₁H₂₁NO₄ [M+H]⁺: 232.1543; found: 232.1548.

Comparative Analysis of Synthetic Routes

Method Starting Material Key Step Yield (%) Purity (%)
Boc Protection [[4-(HM)oxolan-2-yl]CH₂NH₂ Boc anhydride/K₂CO₃ 85 98
Cyclization-Mitsunobu 2-(HM)butane-1,4-diol p-TsOH cyclization 78 95
Reductive Amination 4-(HM)oxolane-2-carbaldehyde NaBH₃CN/MeOH 65 90

*HM = Hydroxymethyl

Applications in Pharmaceutical Synthesis

This compound is a precursor to protease inhibitors, as evidenced by its structural similarity to intermediates in antiviral patents. For example, it serves as a building block in the synthesis of boceprevir analogs, where the oxolane ring enhances target binding affinity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[[4-(hydroxymethyl)oxolan-2-yl]methyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired products are obtained .

Major Products Formed

The major products formed from these reactions include aldehydes, carboxylic acids, alcohols, and substituted derivatives of the original compound .

Scientific Research Applications

Tert-butyl N-[[4-(hydroxymethyl)oxolan-2-yl]methyl]carbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl N-[[4-(hydroxymethyl)oxolan-2-yl]methyl]carbamate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in various biochemical reactions, influencing the activity of enzymes and other proteins. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural and Functional Differences

  • Substituent Effects: The hydroxymethyl group in the target compound increases hydrophilicity compared to the cyano group in tert-butyl N-(4-cyanooxan-4-yl)carbamate (), which may influence solubility and metabolic stability . Thiazole-based analogs () introduce aromaticity and heterocyclic reactivity, broadening applications in medicinal chemistry .

Research Findings and Trends

  • Thermodynamic Stability : Oxolane derivatives generally exhibit higher thermal stability compared to thiazole analogs due to reduced ring strain .
  • Crystallography : SHELX programs () are widely used for structural validation of such compounds, emphasizing the importance of crystallographic data in confirming substituent positions .

Biological Activity

Tert-butyl N-[[4-(hydroxymethyl)oxolan-2-yl]methyl]carbamate is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article will explore its biological mechanisms, synthesis, applications, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical formula:

  • Molecular Formula : C11_{11}H21_{21}N O4_{4}
  • Molecular Weight : 231.29 g/mol

The structural features of this compound include a tert-butyl group, an oxolane ring, and a hydroxymethyl substituent. These components contribute to its unique chemical behavior and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It can function as either a substrate or an inhibitor in various biochemical pathways. The exact mechanisms are still under investigation, but preliminary studies suggest that it may influence enzyme activity and cellular signaling pathways.

Potential Mechanisms Include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially impacting cellular functions.
  • Substrate Activity : It may act as a substrate for certain biochemical reactions, facilitating or altering metabolic processes.

Biological Activities

Research indicates that this compound exhibits various biological activities:

  • Antiviral Properties : Preliminary studies suggest that derivatives of this compound may possess antiviral activity, making it a candidate for further research in antiviral drug development .
  • Biochemical Probes : It has been utilized as a probe in biochemical assays to study specific cellular pathways .
  • Potential Therapeutic Applications : Investigations are ongoing into its use as a therapeutic agent, particularly in the context of diseases where modulation of metabolic pathways is beneficial .

Synthesis and Production

The synthesis of this compound typically involves the reaction of tert-butyl carbamate with oxolane derivatives under controlled conditions to ensure high purity and yield. Key steps in the synthesis include:

  • Reagents : Common reagents include tert-butyl carbamate and various oxolane derivatives.
  • Reaction Conditions : The reactions are often carried out using catalysts and specific temperature conditions to optimize product formation .

Study Overview

A recent study investigated the pharmacological properties of related compounds, demonstrating that structural modifications can significantly impact biological activity. For instance, compounds with similar structures were tested for their ability to inhibit pyroptosis—a form of programmed cell death—showing varying degrees of effectiveness .

Table 1: Summary of Biological Activities from Related Studies

Compound NameActivity TypeInhibition PercentageNotes
Compound 1Anti-pyroptotic24.9%Effective at 10 µM concentration
Compound 2Anti-pyroptotic14.9%Concentration-dependent effects noted
Compound 3Enzyme inhibition28.4%Targeted NLRP3 ATPase activity
Compound 4AntiviralTBDUnder preliminary investigation

Q & A

What are the established synthetic routes for Tert-butyl N-[[4-(hydroxymethyl)oxolan-2-yl]methyl]carbamate?

The compound is synthesized via nucleophilic substitution reactions, where tert-butyl carbamate reacts with activated intermediates (e.g., alkyl halides or hydroxymethyl-oxolane derivatives) under basic conditions. Common bases include NaOH or K2_2CO3_3, and solvents like THF or DME are employed. Multi-step syntheses often require temperature control (-78°C for lithiation steps) and purification via column chromatography or recrystallization. Palladium catalysts (e.g., Pd(PPh3_3)4_4) may enhance efficiency in cross-coupling reactions .

Which spectroscopic techniques are most effective for characterizing this compound?

1H/13C NMR confirms functional groups and stereochemistry, while IR identifies carbonyl (C=O) and hydroxyl (O-H) stretches. High-resolution mass spectrometry (HRMS) validates molecular weight. For crystalline derivatives, X-ray diffraction using SHELXL software resolves absolute configurations. Dynamic light scattering (DLS) or HPLC-MS can detect impurities in non-crystalline samples .

How can researchers resolve contradictions in spectroscopic data during structural analysis?

Cross-validate with complementary methods: e.g., compare NMR data with computational predictions (DFT calculations). Adjust refinement parameters in SHELX for ambiguous electron density regions in X-ray data. Ensure sample purity via repeated recrystallization and confirm reaction pathways to rule out stereochemical byproducts .

What strategies optimize synthetic yield in multi-step syntheses?

  • Stepwise optimization : Adjust reaction time, temperature, and solvent polarity for each step.
  • Catalyst screening : Use Pd-based catalysts for Suzuki couplings or enzyme-mediated stereoselective reactions.
  • Purification : Employ gradient elution in chromatography or fractional crystallization to isolate high-purity intermediates .

What are the primary research applications in medicinal chemistry?

The compound serves as a precursor for:

  • Enzyme inhibitors : Carbamate groups stabilize transition-state analogs in protease inhibition.
  • Prodrug development : Hydroxymethyl-oxolane moieties enhance solubility and bioavailability.
  • Anticancer agents : Derivatives show activity in apoptosis induction via caspase-3 activation .

How does oxolan ring stereochemistry influence biological activity?

The (R)-configuration at the hydroxymethyl position enhances binding to chiral targets (e.g., kinases). Enantiomers may exhibit divergent pharmacokinetics: (S)-forms in similar compounds show 10-fold lower IC50_{50} values compared to (R)-forms. Stereoselective synthesis via chiral auxiliaries or enzymatic resolution is critical .

What methodological approaches study enzyme interactions?

  • Surface plasmon resonance (SPR) : Quantifies binding kinetics (kon_\text{on}/koff_\text{off}).
  • Isothermal titration calorimetry (ITC) : Measures binding thermodynamics (ΔH, ΔS).
  • Molecular docking : Predicts interaction sites using AutoDock Vina or Schrödinger Suite.
  • In vitro assays : Test inhibition against recombinant enzymes (e.g., HDACs or kinases) .

How is purity assessed post-synthesis?

  • HPLC : Reverse-phase C18 columns with UV detection at 254 nm.
  • Elemental analysis : Confirms C/H/N ratios within ±0.3% of theoretical values.
  • Melting point : Consistency (±1°C) across batches indicates purity.
  • 13C NMR : Detects residual solvents (e.g., DMSO or THF) .

What are common side reactions and mitigation strategies?

  • Carbamate cleavage : Occurs under acidic conditions; use anhydrous solvents and inert atmospheres.
  • Oxidation of hydroxymethyl groups : Add antioxidants (e.g., BHT) or perform reactions under N2_2.
  • Epimerization : Minimize basic conditions during workup to preserve stereochemistry .

How is the mechanism of action validated in biological systems?

  • CRISPR/Cas9 knockouts : Eliminate target proteins to confirm dependency.
  • Competitive inhibition assays : Use fluorescently labeled analogs (e.g., FITC-conjugated derivatives).
  • Pharmacodynamic studies : Monitor biomarker modulation in xenograft models or 3D cell cultures .

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